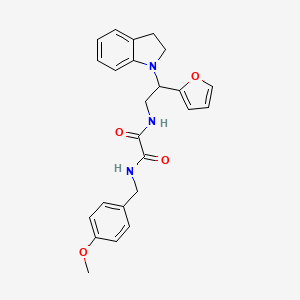

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-30-19-10-8-17(9-11-19)15-25-23(28)24(29)26-16-21(22-7-4-14-31-22)27-13-12-18-5-2-3-6-20(18)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPFTBYTMXRWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound characterized by a complex structure that integrates furan, indole, and oxalamide functional groups. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry.

Chemical Structure

The molecular formula of this compound is . The structure features:

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Indole moiety : Known for its role in various pharmacological properties.

- Oxalamide linkage : Implicated in enhancing the stability and solubility of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of furan and indole intermediates : Reacting furan derivatives with indole under controlled conditions.

- Coupling with 4-methoxybenzylamine : This step forms the oxalamide structure through a condensation reaction with an oxalic acid derivative.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, suggesting potential applications in treating various diseases:

- Antiviral Activity : Compounds with similar furan and indole structures have shown promise as inhibitors against SARS-CoV-2, with some derivatives exhibiting low IC50 values (e.g., 1.55 μM) against viral proteases .

- Cytotoxicity Assessments : Evaluations of related compounds indicated low cytotoxicity profiles, with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety margin for further development .

- Inhibition Studies : The inhibition potency of structurally analogous compounds has been documented, with IC50 values ranging significantly based on structural variations, indicating that modifications can enhance or diminish biological efficacy .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Furan, Indole, Oxalamide | Antiviral potential | TBD |

| F8-B22 | Furan derivative | SARS-CoV-2 protease inhibitor | 1.55 |

| F8-S43 | Similar structure | SARS-CoV-2 protease inhibitor | 10.76 |

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Oxalamides

Key Observations :

- Substituent Impact : The target compound’s indolinyl and furan groups differ significantly from S336’s pyridyl and dimethoxybenzyl moieties. These groups may alter receptor binding kinetics or metabolic stability compared to flavor-focused oxalamides .

- Antimicrobial Potential: The 4-methoxybenzyl group in the target compound is structurally similar to GMC-5’s 4-methoxyphenyl, suggesting possible antimicrobial activity .

Metabolic and Toxicological Profiles

Insights :

- 16.101 suggests metabolic stability for the target compound, contingent on similar substitution patterns .

- CYP inhibition varies among analogs; the target’s furan group may pose idiosyncratic toxicity risks if metabolized to reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.